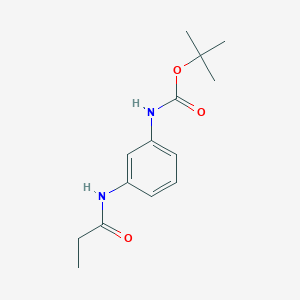![molecular formula C19H22N2O3 B268815 N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268815.png)
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide is a chemical compound that belongs to the class of N-aryl ureas. It is commonly referred to as MLN8054, and it has been found to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models. The compound has been found to have low toxicity and high selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It has been found to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. The compound has also been found to have low toxicity and high selectivity for cancer cells, making it a safer alternative to other cancer drugs. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance its effectiveness. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment. Additionally, further research is needed to optimize the synthesis method for the compound and to improve its solubility and stability.
Synthesemethoden
The synthesis of N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. The resulting compound is then reacted with potassium carbonate and N-isopropylamine to form N-isopropyl-3-acetyl-2-methylphenol. The final step involves the reaction of N-isopropyl-3-acetyl-2-methylphenol with N,N-dimethylformamide dimethyl acetal and 4-nitrophenyl chloroformate to form N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is a protein that plays a key role in cell division. Inhibition of Aurora A kinase has been found to induce cell cycle arrest and apoptosis in cancer cells. N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Produktname |
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-8-6-9-16(11-15)21-18(22)12-24-17-10-5-4-7-14(17)3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
MAYUPMXKNRGHBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)


![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)